![molecular formula C20H22N2O3 B5295119 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide](/img/structure/B5295119.png)
1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. It was first synthesized in 1994 by British Biotech Pharmaceuticals and has since been used as a research tool in various scientific fields, including cancer research, cardiovascular disease, and inflammation.
作用機序
1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide inhibits MMP activity by binding to the active site of the enzyme and preventing it from degrading the extracellular matrix. MMPs require a zinc ion in their active site for catalytic activity, and 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide chelates this zinc ion, thereby inhibiting enzyme activity.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, reduction of atherosclerosis, and reduction of inflammation. 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide is its specificity for MMPs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has relatively low potency compared to other MMP inhibitors, and its use may be limited by its toxicity and poor pharmacokinetics.
List of
将来の方向性
1. Development of more potent MMP inhibitors with improved pharmacokinetics and reduced toxicity.
2. Investigation of the role of MMPs in other diseases, such as neurodegenerative disorders and fibrosis.
3. Development of combination therapies using MMP inhibitors and other anti-cancer drugs to improve efficacy.
4. Investigation of the role of MMPs in the immune system and their potential as targets for immunotherapy.
5. Development of MMP inhibitors with improved selectivity for specific MMP isoforms.
6. Investigation of the role of MMPs in wound healing and tissue regeneration.
7. Development of MMP inhibitors with improved bioavailability for oral administration.
8. Investigation of the role of MMPs in aging and age-related diseases.
9. Development of MMP inhibitors with improved ability to penetrate the blood-brain barrier for the treatment of neurological disorders.
10. Investigation of the potential of MMP inhibitors as anti-viral agents.
合成法
The synthesis of 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide involves several steps, starting with the reaction of 3-hydroxybenzoic acid with benzyl bromide to form 3-benzyloxybenzoic acid. This compound is then reacted with piperidine-4-carboxylic acid to produce the desired product, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide. The final compound is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammation. In cancer research, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to inhibit the activity of MMPs, which are enzymes involved in tumor invasion and metastasis. MMPs degrade the extracellular matrix, allowing cancer cells to invade and spread to other tissues. By inhibiting MMP activity, 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide may prevent cancer cells from spreading and improve the efficacy of chemotherapy.
In cardiovascular disease, MMPs play a role in the development of atherosclerosis, the buildup of plaque in arteries that can lead to heart attack and stroke. 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to reduce the development of atherosclerosis in animal models by inhibiting MMP activity.
Inflammation is also associated with MMP activity, and 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
1-(3-phenylmethoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-9-11-22(12-10-16)20(24)17-7-4-8-18(13-17)25-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVSYUXSGGJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylmethoxybenzoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

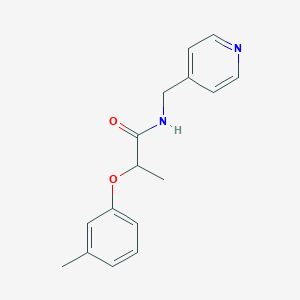
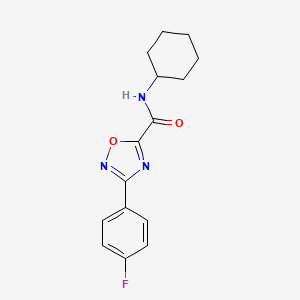
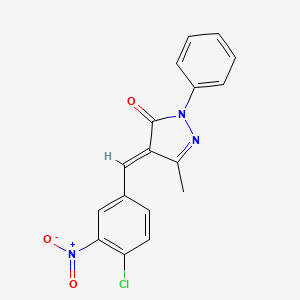
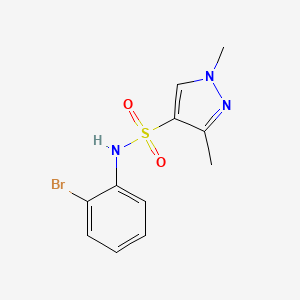
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)
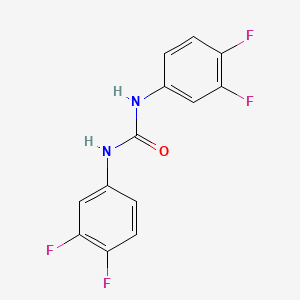
![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
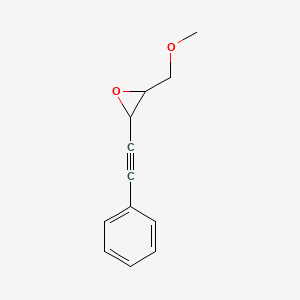
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)